molecular formula C16H28O2 B1204236 2-Hexadecynoic acid CAS No. 2834-03-9

2-Hexadecynoic acid

Cat. No.: B1204236
CAS No.: 2834-03-9
M. Wt: 252.39 g/mol
InChI Key: MECFGCCEVOFCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecynoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain, making it an acetylenic fatty acid . This compound is known for its unique chemical properties and biological activities, which have garnered significant interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The acetylenic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like organolithium compounds or Grignard reagents are used.

Major Products Formed:

Scientific Research Applications

2-Hexadecynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexadecynoic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the plasmodial FAS-II enzymes, which are essential for the fatty acid biosynthesis in malaria parasites. This inhibition disrupts the growth and replication of the parasites, leading to their eventual death . The compound’s ability to inhibit these enzymes is attributed to its structural similarity to natural fatty acid substrates, allowing it to bind effectively to the enzyme active sites .

Comparison with Similar Compounds

Properties

IUPAC Name

hexadec-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFGCCEVOFCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182577
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-03-9
Record name 2-Hexadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecynoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexadecynoic acid
Reactant of Route 2
Reactant of Route 2
2-Hexadecynoic acid
Reactant of Route 3
Reactant of Route 3
2-Hexadecynoic acid
Reactant of Route 4
Reactant of Route 4
2-Hexadecynoic acid
Reactant of Route 5
Reactant of Route 5
2-Hexadecynoic acid
Reactant of Route 6
Reactant of Route 6
2-Hexadecynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.